K⁺ Channel Blocking Potency: 3-CF₃ vs 2-CF₃
In a head-to-head comparison using Shaker K⁺ channels expressed in Xenopus oocytes, 3-trifluoromethyl-4-aminopyridine (3CF34AP) blocked the channel with an IC₅₀ of 690 µM (95% CI: 633–747 µM) at pH 7.4 and 40 mV. In stark contrast, the 2-trifluoromethyl positional isomer (2CF34AP) exhibited an IC₅₀ of 11,903 µM (95% CI: 5,111–18,695 µM), representing a ~17-fold loss of potency [1]. This demonstrates that the 3-position is uniquely permissive for retaining functional K⁺ channel blockade when a -CF₃ group is introduced.
| Evidence Dimension | K⁺ channel blocking potency (IC₅₀) |
|---|---|
| Target Compound Data | 3CF34AP IC₅₀ = 690 µM (633–747 µM) at pH 7.4, 40 mV |
| Comparator Or Baseline | 2CF34AP IC₅₀ = 11,903 µM (5,111–18,695 µM) at pH 7.4, 40 mV |
| Quantified Difference | ~17-fold lower IC₅₀ (more potent) for the 3-CF₃ isomer |
| Conditions | Shaker K⁺ channel expressed in Xenopus oocytes; two-electrode voltage clamp; pH 7.4; holding potential 40 mV |
Why This Matters
Investigators requiring a K⁺ channel blocker with a trifluoromethyl tag must select the 3-isomer; the 2-isomer is essentially inactive, making it unsuitable for any pharmacology or PET tracer study.
- [1] Brugarolas P, et al. Structure-activity relationship studies of four novel 4-aminopyridine K⁺ channel blockers. Sci Rep. 2020;10:52. DOI: 10.1038/s41598-019-56245-w. View Source
